2-Bromo-1,5-difluoro-3-methylbenzene
Description
Chemical Identity:
2-Bromo-1,5-difluoro-3-methylbenzene (CAS 1807135-08-5) is a brominated, fluorinated aromatic compound with the molecular formula C₇H₅BrF₂ and a molecular weight of 207.02 g/mol . Its IUPAC name reflects the substitution pattern: bromo at position 2, fluorine at positions 1 and 5, and a methyl group at position 2.
Physicochemical Properties:
Key properties include:
- Appearance: Not specified (N/A in available data).
- Hazards: Classified with warnings for toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .
Applications:
As a fluorinated building block, it is used in organic synthesis, particularly in pharmaceuticals and agrochemicals, where halogenated aromatics serve as intermediates .
Properties
IUPAC Name |
2-bromo-1,5-difluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDCMWWKXLOYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-1,5-difluoro-3-methylbenzene (C₇H₅BrF₂) is an aromatic compound characterized by its unique substitution pattern, which includes bromine and fluorine atoms. This structure imparts distinct chemical properties that are of interest in various scientific fields, particularly in medicinal chemistry and biological research. The compound is being explored for its potential biological activities, including interactions with enzymes and receptors, which could lead to applications in drug development.
The following table summarizes the key chemical properties of this compound:
| Property | Value |
|---|---|
| Chemical Formula | C₇H₅BrF₂ |
| Molecular Weight | 207.02 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 59146270 |
| SMILES | CC1=CC(=CC(=C1Br)F)F |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of bromine and fluorine atoms enhances the compound's binding affinity to enzymes and receptors, potentially modulating their activity. This interaction can lead to various biochemical effects depending on the specific target involved .
Potential Biological Targets
Research indicates that compounds with similar structures often exhibit activity against:
- Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity, affecting signaling pathways related to various physiological processes.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of fluorinated compounds, including those similar to this compound. For example:
- Anticancer Activity : A study demonstrated that fluorinated benzene derivatives can enhance the potency of anticancer drugs by improving their pharmacokinetic properties and targeting capabilities .
- Anti-inflammatory Properties : Another investigation revealed that certain halogenated compounds exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests a potential role for this compound in developing anti-inflammatory agents.
Comparative Analysis
The following table compares this compound with other structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| This compound | C₇H₅BrF₂ | Potential enzyme modulation |
| 3-Fluoro-4-bromobenzene | C₇H₄BrF | Anticancer activity |
| 4-Bromo-2-fluorotoluene | C₇H₇BrF | Anti-inflammatory effects |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique combination of substituents (Br, F, CH₃) distinguishes it from analogs. Below is a comparative analysis (Table 1):
Table 1: Key Properties of 2-Bromo-1,5-difluoro-3-methylbenzene and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Pharmacological Relevance |
|---|---|---|---|---|---|
| This compound | 1807135-08-5 | C₇H₅BrF₂ | 207.02 | Br (C2), F (C1, C5), CH₃ (C3) | Not reported |
| 2-Bromo-1,3-dimethylbenzene | 576-22-7 | C₈H₉Br | 185.06 | Br (C2), CH₃ (C1, C3) | No GABAA receptor efficacy |
| 2-Fluoro-1,3-dimethylbenzene | 443-88-9 | C₈H₉F | 124.16 | F (C2), CH₃ (C1, C3) | GABAA receptor potentiation |
| 1,5-Dibromo-2,4-difluorobenzene | 1232407-50-9 | C₆H₂Br₂F₂ | 289.89 | Br (C1, C5), F (C2, C4) | N/A |
| 2-Bromo-1,4-dichlorobenzene | 25245-34-5 | C₆H₃BrCl₂ | 225.90 | Br (C2), Cl (C1, C4) | N/A |
Solubility and Pharmacological Activity
- Solubility Cutoff Effect : Evidence from substituted benzenes (e.g., 2-bromo-1,3-dimethylbenzene vs. 2-fluoro-1,3-dimethylbenzene) shows a solubility threshold (0.10–0.46 mmol/L) for GABAA receptor modulation. Below 0.10 mmol/L (e.g., 2-bromo-1,3-dimethylbenzene), compounds lack efficacy; above 0.46 mmol/L (e.g., 2-fluoro-1,3-dimethylbenzene), activity emerges .
- However, the methyl group may offset this effect due to hydrophobicity.
Commercial Availability and Pricing
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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